N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenyl-N-[4-(propan-2-yl)phenyl]glycinamide
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Overview
Description
N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenyl-N-[4-(propan-2-yl)phenyl]glycinamide is a complex organic compound characterized by its unique structure, which includes an ethoxyphenyl group, a sulfonyl group, and a glycinamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenyl-N-[4-(propan-2-yl)phenyl]glycinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Ethoxyphenyl Sulfonyl Intermediate: This step involves the sulfonation of 4-ethoxyphenyl with a sulfonyl chloride reagent under basic conditions.
Coupling with Phenyl and Propan-2-yl Phenyl Groups: The intermediate is then coupled with phenyl and 4-(propan-2-yl)phenyl groups using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Formation of the Glycinamide Backbone:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenyl-N-[4-(propan-2-yl)phenyl]glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using halogenating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenyl-N-[4-(propan-2-yl)phenyl]glycinamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Materials Science: It is explored for its use in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Biological Research: The compound is used in studies investigating its effects on biological systems, including its potential as an inhibitor of certain biochemical pathways.
Mechanism of Action
The mechanism of action of N2-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenyl-N-[4-(propan-2-yl)phenyl]glycinamide involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing substrate binding. This inhibition can affect various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenyl-N-[4-(propan-2-yl)phenyl]glycinamide
- N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenyl-N-[4-(methyl)phenyl]glycinamide
Uniqueness
N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenyl-N-[4-(propan-2-yl)phenyl]glycinamide is unique due to the presence of the ethoxyphenyl and propan-2-yl phenyl groups, which confer specific chemical properties and reactivity
Properties
IUPAC Name |
2-(N-(4-ethoxyphenyl)sulfonylanilino)-N-(4-propan-2-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O4S/c1-4-31-23-14-16-24(17-15-23)32(29,30)27(22-8-6-5-7-9-22)18-25(28)26-21-12-10-20(11-13-21)19(2)3/h5-17,19H,4,18H2,1-3H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVFJELZANRBOOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)C(C)C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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